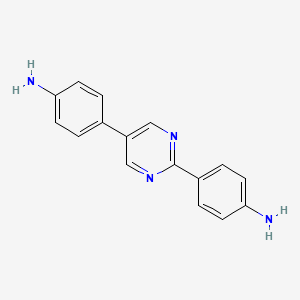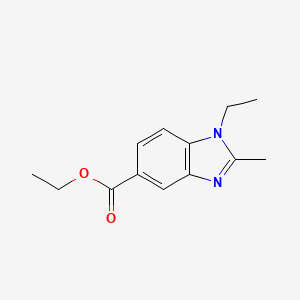
Clofenoxyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofenoxyde is an organic compound with the molecular formula C16H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical structure, which includes two chlorine atoms and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofenoxyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Clofenoxyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phenolic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Clofenoxyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain infections.
Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of Clofenoxyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with cell wall synthesis and protein function.
Comparison with Similar Compounds
2,4-Dichlorophenol: Shares structural similarities with Clofenoxyde but lacks the ether linkage.
4-Chlorophenoxyacetic Acid: Another structurally related compound used in the synthesis of this compound.
Phenoxyacetic Acid Derivatives: A class of compounds with similar chemical properties and applications.
Uniqueness of this compound: this compound is unique due to its specific combination of chlorine atoms and ether linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
3030-53-3 |
|---|---|
Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 |
InChI Key |
JVVSVPLSTGMSJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
Key on ui other cas no. |
3030-53-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
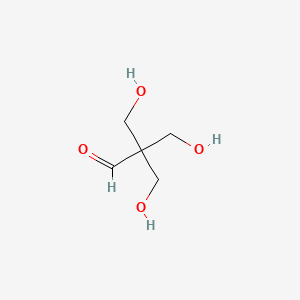
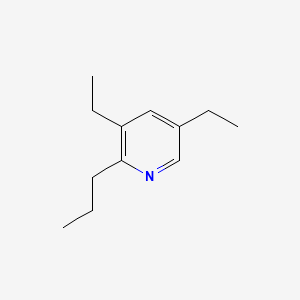
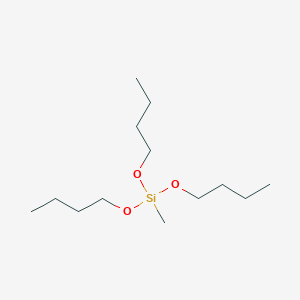
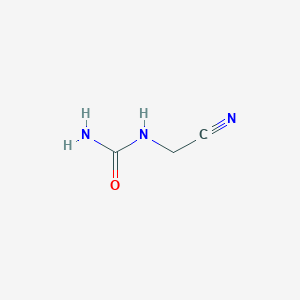
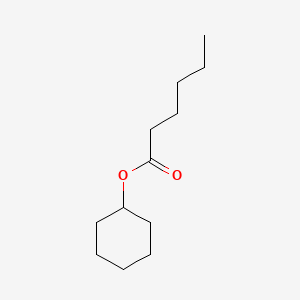
![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
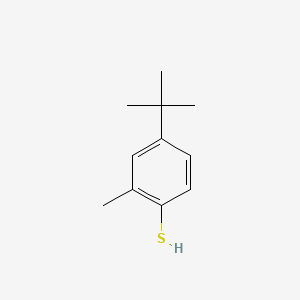
amine](/img/structure/B1596541.png)
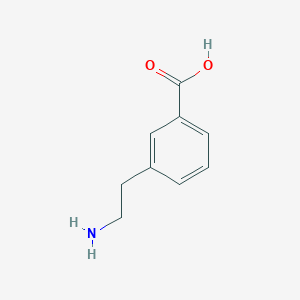
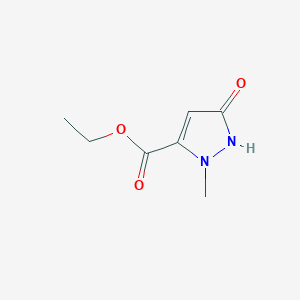
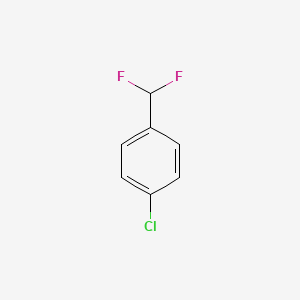
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
